Isochandalone: A Technical Deep Dive for Drug Discovery Professionals
Isochandalone: A Technical Deep Dive for Drug Discovery Professionals
An In-Depth Guide to the Chemical Profile, Biological Activity, and Therapeutic Potential of a Promising Natural Isoflavone
Introduction
Isochandalone, a naturally occurring prenylated isoflavone, has garnered increasing interest within the scientific community for its potential therapeutic applications. Found in a variety of plant species, this compound belongs to the flavonoid family, a class of secondary metabolites renowned for their diverse biological activities. This technical guide provides a comprehensive overview of Isochandalone, detailing its chemical structure, physicochemical properties, and known biological effects, with a particular focus on its interactions with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the potential of Isochandalone as a lead compound in novel therapeutic strategies.
Chemical Identity and Structure
Isochandalone is chemically classified as a prenylated isoflavone. Its core structure consists of a 3-phenylchromen-4-one backbone, characteristic of isoflavonoids, which is further decorated with hydroxyl and prenyl groups. These structural features are crucial for its biological activity and interaction with molecular targets.
Chemical Name: 3-(2,2-dimethylchromen-6-yl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one
Molecular Formula: C₂₅H₂₄O₅[1]
The chemical structure of Isochandalone is presented below:
Figure 1: 2D Chemical Structure of Isochandalone.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of Isochandalone is essential for its identification, characterization, and formulation in preclinical studies. The available data are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 404.45 g/mol | |
| Monoisotopic Mass | 404.162374 g/mol | |
| Appearance | Yellowish solid | |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. | |
| 1H NMR (CDCl₃) | Data not explicitly found in searches | |
| 13C NMR (CDCl₃) | Data not explicitly found in searches | |
| Mass Spectrometry | Data not explicitly found in searches | |
| UV-Vis Spectroscopy | Data not explicitly found in searches |
Note: While the existence of spectroscopic data is implied in several publications detailing the isolation of Isochandalone, the specific spectral data points were not available in the performed searches.
Natural Occurrence and Isolation
Isochandalone has been isolated from several plant species, primarily belonging to the Fabaceae (legume) family. Notable sources include:
Experimental Protocol: Isolation from Derris scandens
While a detailed, step-by-step protocol for the isolation of Isochandalone was not explicitly available in the search results, a general methodology can be inferred from studies on the isolation of isoflavonoids from Derris scandens.[2][3][5] The following represents a generalized workflow:
Methodology:
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Extraction: The dried and powdered plant material (e.g., stems of Derris scandens) is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature.
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Fractionation: The crude extract is then concentrated and partitioned between an aqueous and an organic phase (e.g., ethyl acetate) to separate compounds based on their polarity.
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Chromatography: The organic-soluble fraction is subjected to multiple rounds of column chromatography. A common stationary phase is silica gel, with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures) used for elution.
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Purification: Fractions containing Isochandalone, as identified by thin-layer chromatography (TLC), are further purified using techniques such as Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC).
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Characterization: The purified Isochandalone is then structurally elucidated and its purity confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis
Currently, there is no published total synthesis of Isochandalone found in the conducted searches. The development of a synthetic route would be a significant contribution to the field, enabling the production of larger quantities for extensive biological evaluation and structure-activity relationship (SAR) studies.
Biological Activity and Mechanism of Action
As a member of the isoflavone class, Isochandalone is anticipated to exhibit a range of biological activities. Isoflavones are well-documented to interact with multiple cellular signaling pathways that are often dysregulated in chronic diseases, particularly cancer.
Potential Involvement in Key Signaling Pathways
Based on the known activities of isoflavones, Isochandalone may modulate the following signaling pathways:
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NF-κB Signaling Pathway: The transcription factor NF-κB is a critical regulator of inflammation, cell survival, and proliferation. Many natural products, including isoflavones, have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory and pro-survival genes.[10][11][12][13][14]
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Akt/PI3K Signaling Pathway: The PI3K/Akt pathway is a central regulator of cell growth, metabolism, and survival. Its aberrant activation is a hallmark of many cancers. Isoflavones have been reported to inhibit this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[15][16][17][18][19]
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MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascades are involved in transducing extracellular signals to the nucleus to regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The effect of isoflavones on MAPK signaling can be context-dependent, either promoting or inhibiting cell death.[20][21][22][23]
The potential interplay of Isochandalone with these pathways is depicted in the following diagram:
Disclaimer: The specific effects of Isochandalone on these pathways require direct experimental validation.
Future Directions
Isochandalone represents a promising natural product scaffold for the development of novel therapeutic agents. Future research efforts should focus on the following areas:
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Total Synthesis: The development of an efficient and scalable total synthesis of Isochandalone is crucial for enabling comprehensive biological studies.
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Quantitative Biological Data: Detailed in vitro and in vivo studies are needed to quantify the biological activity of Isochandalone, including its IC₅₀ values against various cancer cell lines and its effects on specific molecular targets.
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Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which Isochandalone exerts its biological effects, including its direct targets within the NF-κB, Akt, and MAPK signaling pathways, is a high priority.
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Structure-Activity Relationship (SAR) Studies: A synthetic route would facilitate the generation of analogues to explore the SAR of Isochandalone, potentially leading to the discovery of more potent and selective compounds.
Conclusion
Isochandalone is a prenylated isoflavone with a chemical structure that suggests significant potential for biological activity. While its full pharmacological profile remains to be elucidated, its classification as an isoflavone points towards a likely role in the modulation of key cellular signaling pathways implicated in cancer and inflammatory diseases. This technical guide has summarized the current knowledge on Isochandalone and highlights the critical need for further research to unlock its therapeutic potential. The information provided herein is intended to serve as a foundational resource to stimulate and guide future investigations into this promising natural compound.
References
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- 16. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
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